alpha-Farnesene
Overview
Description
Alpha-farnesene is a sesquiterpene that accumulates in the skin of apples after harvest. It is implicated as a causal agent of superficial scald, a storage disorder that affects the quality of apples. The compound and its oxidation products, particularly conjugated trienes, have been studied extensively to understand their role in the development of scald symptoms in apple cultivars .
Synthesis Analysis
The synthesis of alpha-farnesene's oxidation products has been explored to determine their impact on apple scald. These products include farnesyl hydroperoxide, trienol, endoperoxide, dehydronerolidol, and cumyl hydroperoxide. These compounds were synthesized and applied to apple surfaces, revealing that nanomolar doses could induce scald symptoms. The mode of application was found to be a critical factor in the activity of these compounds, with farnesyl hydroperoxide showing the most significant activity when applied directly to the apple skin .
Molecular Structure Analysis
The molecular structures of alpha-farnesene's autoxidation products were deduced largely from proton nuclear magnetic resonance (p.m.r.) spectra. The primary monomeric products identified were conjugated triene hydroperoxides, with the structures of these oxidation products being crucial to understanding the mechanism of autoxidation .
Chemical Reactions Analysis
Alpha-farnesene undergoes rapid autoxidation, resulting in the formation of various hydroperoxide products. The autoxidation mechanism and the resulting products have been a subject of research, as these products are directly related to the development of superficial scald in apples. The research has focused on the primary monomeric products and their isomers, which are formed during the autoxidation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-farnesene and its oxidation products are essential in understanding their role in apple scald. The accumulation of alpha-farnesene and its conjugated trienol oxidation products in apple peel tissue has been linked to the development of scald symptoms. The relationship between alpha-farnesene synthesis and oxidation, ethylene production, and antioxidative enzyme activities has been investigated to elucidate the factors contributing to scald susceptibility in different apple cultivars .
Relevant Case Studies
Case studies involving different apple cultivars, such as Cortland, Law Rome, and Idared, have shown varying susceptibility to scald. These studies have demonstrated that large increases in peel tissue concentrations of alpha-farnesene and its oxidation products occur in scald-susceptible cultivars. The use of the ethylene action inhibitor 1-methylcyclopropene (1-MCP) has been shown to delay and attenuate the accumulation of these compounds. Additionally, the activities of enzymes like peroxidase and catalase, as well as the expression patterns of genes related to alpha-farnesene synthesis and ethylene production, have been studied to understand the biochemical and genetic regulation of scald development .
Scientific Research Applications
1. Biotechnological Production in Yeast
α-Farnesene, a sesquiterpene, has applications in various fields such as fragrances, flavors, and as a precursor for vitamin synthesis. Significant progress has been made in its biosynthesis using yeast like Yarrowia lipolytica and Pichia pastoris. These studies demonstrate the potential of yeast as a platform for α-farnesene production through metabolic engineering, highlighting improvements in production yields and optimization of metabolic pathways (Liu, Hua, et al., 2020); (Chen, Zhang, et al., 2021).
2. Metabolic Engineering in E. coli
Research also extends to the engineering of E. coli for α-farnesene production. This involves optimizing the expression of α-farnesene synthase and the farnesyl diphosphate precursor supply, resulting in significant increases in production levels (Wang, Chung, et al., 2011).
3. Role in Apple Physiology
Studies have shown that α-farnesene plays a role in apple physiology, particularly in relation to ethylene production, scald development, and storage. The compound's synthesis and oxidation, as well as its interaction with ethylene, are key in understanding fruit preservation and post-harvest management (Tsantili, Watkins, et al., 2007); (Wang, Hao, et al., 2020).
4. Bioconversion and Radical Formation
The conversion of α-farnesene by certain fungi into other compounds via radical mechanisms has been observed, which is relevant for understanding natural product transformations and potential industrial applications (Krings, Berger, et al., 2008).
Safety And Hazards
Alpha-Farnesene may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
properties
IUPAC Name |
(3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENHBSYCFFKJS-VDQVFBMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C/C=C(\C)/C=C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113244-64-7 | |
Record name | Farnesene homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113244-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4047202 | |
Record name | alpha-Farnesene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
260.00 to 262.00 °C. @ 760.00 mm Hg | |
Record name | alpha-Farnesene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Alpha-Farnesene | |
CAS RN |
502-61-4 | |
Record name | Farnesene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Farnesene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Farnesene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-FARNESENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1785CZ0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | alpha-Farnesene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.